molecular formula C18H11NO4 B3046490 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione CAS No. 124903-84-0

1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione

Cat. No.: B3046490
CAS No.: 124903-84-0
M. Wt: 305.3 g/mol
InChI Key: YUPGXNABNFYQMU-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione can be synthesized through a microbiological process involving the culturing of specific strains of microorganisms such as Streptomyces viridochromogenes. The process involves the following steps :

  • Culturing the microorganism in a suitable nutrient medium.
  • Isolating the compound from the culture broth.
  • Converting the resultant compound into its desired form, if necessary, by treatment with an acid or an acid ion exchanger.

Industrial Production Methods

The industrial production of this compound follows similar microbiological processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
  • 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
  • 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione

Uniqueness

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGXNABNFYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332131
Record name Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124903-84-0
Record name Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Reactant of Route 5
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Reactant of Route 6
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